molecular formula C10H14ClN B6182099 4,6-dimethyl-2,3-dihydro-1H-indole hydrochloride CAS No. 2613384-37-3

4,6-dimethyl-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B6182099
CAS No.: 2613384-37-3
M. Wt: 183.7
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Description

4,6-dimethyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2,3-dihydro-1H-indole hydrochloride can be achieved through several methods. One common approach involves the reaction of 4,6-dimethylindole with hydrochloric acid under controlled conditions. Another method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as high temperature and pressure, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various indole derivatives with potential biological activities. For example, oxidation can yield indole-2-carboxylates, while substitution reactions can produce a range of substituted indoles .

Scientific Research Applications

4,6-dimethyl-2,3-dihydro-1H-indole hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential antiviral, anticancer, and antimicrobial properties.

    Medicine: Research explores its use in developing new therapeutic agents for various diseases.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition and receptor modulation. These interactions can lead to various therapeutic effects, including antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

4,6-dimethyl-2,3-dihydro-1H-indole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

2613384-37-3

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

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